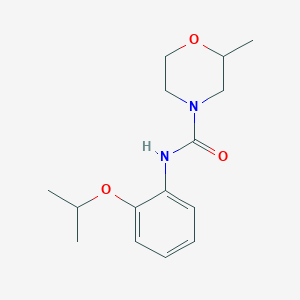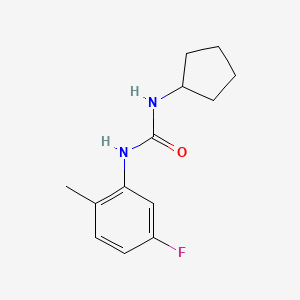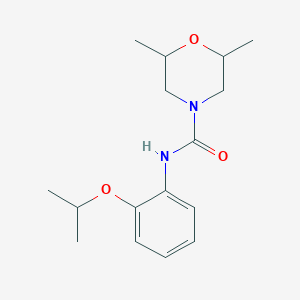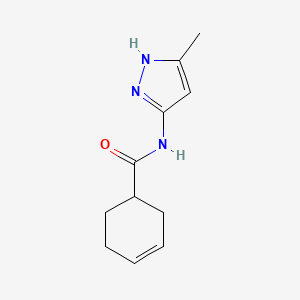
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide, also known as MCC950, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. MCC950 is a potent inhibitor of the NLRP3 inflammasome, a complex involved in the activation of inflammatory responses in the body.
Applications De Recherche Scientifique
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been used in a variety of scientific research applications, including the study of inflammatory diseases such as gout, type 2 diabetes, and Alzheimer's disease. In particular, N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to be effective in reducing the production of IL-1β, a cytokine involved in the inflammatory response. This has led to the investigation of N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide as a potential therapeutic agent for the treatment of inflammatory diseases.
Mécanisme D'action
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide works by inhibiting the NLRP3 inflammasome, a complex involved in the activation of inflammatory responses in the body. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). When activated, the NLRP3 inflammasome leads to the production of IL-1β, a cytokine involved in the inflammatory response. N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide inhibits the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein, preventing its activation.
Biochemical and Physiological Effects
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the NLRP3 inflammasome, N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to reduce the production of IL-18, another cytokine involved in the inflammatory response. N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to tissue damage and inflammation. In animal studies, N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to reduce the severity of inflammatory diseases such as gout and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has a number of advantages for use in lab experiments. Its high purity and yield make it a valuable tool for scientific research. N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide is also relatively stable, allowing for long-term storage and use. However, there are also limitations to its use. N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide is a small molecule inhibitor and may not be effective in all experimental systems. In addition, the mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are a number of future directions for research on N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide. One area of research is the investigation of its potential therapeutic applications in the treatment of inflammatory diseases. Another area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Additionally, the mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood, and further research is needed to fully elucidate its effects.
Méthodes De Synthèse
The synthesis of N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide involves a multi-step process that begins with the reaction of 5-methyl-1H-pyrazole with cyclohex-2-enone to form a pyrazolone intermediate. This intermediate is then treated with trifluoroacetic anhydride to form the corresponding amide. The resulting compound is then treated with a reducing agent to produce N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide. The synthesis of N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been optimized for high yield and purity, making it a valuable tool for scientific research.
Propriétés
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-7-10(14-13-8)12-11(15)9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKXGJRVRMJAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

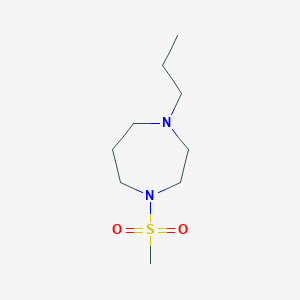



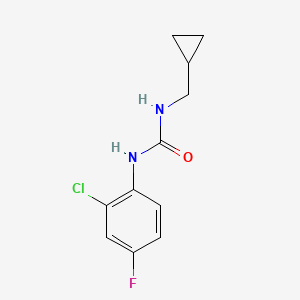
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
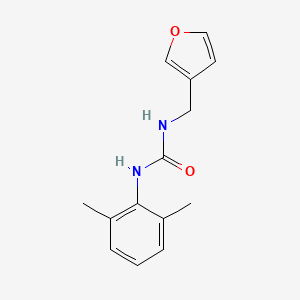
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
